molecular formula C22H21NO5S2 B2915853 Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate CAS No. 895447-37-7

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate

Cat. No.: B2915853
CAS No.: 895447-37-7
M. Wt: 443.53
InChI Key: GDBVCWKYBALAQM-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a phenyl group at position 5, a methyl ester at position 2, and a 3-tosylpropanamido substituent at position 3 of the thiophene ring.

Properties

IUPAC Name

methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBVCWKYBALAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C17_{17}H19_{19}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 335.41 g/mol
  • CAS Number : Not readily available in current databases.

The compound features a thiophene ring, which is known for its diverse biological activities, and a tosylpropanamido group that may enhance its pharmacological properties.

1. Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, this compound has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that related thiophene compounds could inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

2. Anti-inflammatory Effects

Thiophene derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of pathways such as NF-kB signaling .

3. Antimicrobial Activity

Some studies suggest that thiophene-containing compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microbes .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls, suggesting effective modulation of the inflammatory response .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerHDAC inhibition, apoptosis induction
Anti-inflammatoryCytokine modulation
AntimicrobialMembrane disruption

Comparison with Similar Compounds

Substituent Variations

Compound Name Molecular Formula Substituents (Position) Key Features Reference
Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate C₂₁H₁₉NO₅S₂ 3-Tosylpropanamido (3), Phenyl (5), Methyl ester (2) Tosyl group enhances stability; propanamido linker allows conformational flexibility.
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate C₁₈H₁₉N₃O₃S Dimethylamino methylidene amino (3), 3-Methoxyphenyl (5) Electron-donating methoxy group increases solubility; imine group aids in coordination chemistry.
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) C₁₃H₁₂O₆S Hydroxy (5), Oxo (4,7), Methyl (3) Fused benzo[b]thiophene core; oxo groups enhance acidity and π-stacking.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S Acetamido (5), Methyl (3), Diethyl esters (2,4) Dual ester groups increase lipophilicity; acetamido enables hydrogen bonding.
Methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate C₁₄H₁₁F₃N₂O₂S Trifluoromethyl amino (3) Strong electron-withdrawing CF₃ group enhances metabolic stability.

Key Observations

  • Electron Effects: The tosyl group in the target compound (C₂₁H₁₉NO₅S₂) stabilizes the molecule through resonance and inductive effects, contrasting with the electron-donating methoxy group in and the electron-withdrawing CF₃ group in .
  • Steric and Conformational Properties : The 3-tosylpropanamido substituent introduces greater steric bulk compared to the shorter acetamido group in or the planar imine group in .
  • Hydrogen Bonding : The propanamido and tosyl groups in the target compound facilitate hydrogen bonding with sulfonyl oxygen atoms, a feature absent in compounds like (CF₃ group) but present in (acetamido).

Physicochemical and Crystallographic Properties

  • Crystal Packing : Hydrogen-bonding patterns, as analyzed via the Cambridge Structural Database (), reveal that the tosylpropanamido group in the target compound forms robust S=O···H-N interactions, similar to acetamido derivatives (). In contrast, CF₃-substituted compounds () exhibit weaker van der Waals-dominated packing.
  • Solubility : The methoxy-substituted compound () shows higher aqueous solubility due to its polar substituent, whereas the target compound’s tosyl group enhances organic-phase solubility.

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